MFCD02352828
Overview
Description
MFCD02352828 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Its molecular structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, drugs, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02352828 typically involves a series of chemical reactions that require precise control of reaction conditions. Common synthetic routes include:
Step 1 Formation of Intermediate A: - This step involves the reaction of starting materials under specific conditions such as temperature, pressure, and pH to form an intermediate compound.
Step 2 Conversion to Intermediate B: - Intermediate A undergoes further reactions, often involving catalysts or reagents, to form Intermediate B.
Step 3 Final Conversion to this compound: - Intermediate B is then converted to this compound through a final set of reactions, which may include purification steps to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
MFCD02352828 undergoes various types of chemical reactions, including:
Oxidation: - The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: - Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: - Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in compounds with different functional groups.
Scientific Research Applications
MFCD02352828 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of MFCD02352828 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Properties
IUPAC Name |
ethyl 4-(benzylamino)-7,8-dichloroquinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-2-25-19(24)14-11-23-18-13(8-9-15(20)16(18)21)17(14)22-10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHFSKUQZIMHRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC(=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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